molecular formula C16H18ClNO2 B5713624 (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine

(3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine

Cat. No. B5713624
M. Wt: 291.77 g/mol
InChI Key: CGLQCRWNSYLQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, it has also been studied for its scientific research applications.

Mechanism of Action

(3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine binds to the serotonin 2A receptor with high affinity, leading to the activation of intracellular signaling pathways. This results in changes in neural activity and neurotransmitter release, leading to the characteristic psychedelic effects of the drug. The exact mechanism of action of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The effects of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine on the body are similar to those of other psychedelics. It can cause alterations in perception, mood, and thought processes. Physiological effects include pupil dilation, increased heart rate and blood pressure, and changes in body temperature. These effects are dose-dependent and can vary depending on the individual and the setting in which the drug is consumed.

Advantages and Limitations for Lab Experiments

One advantage of using (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine in lab experiments is its high potency, which allows researchers to use smaller doses and reduce the amount of the drug needed for testing. However, its high potency also increases the risk of adverse effects, making it important for researchers to use caution when handling the drug. Another limitation is the lack of research on the long-term effects of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine, which makes it difficult to assess its safety for use in humans.

Future Directions

There are several future directions for research on (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is the development of new compounds that target the serotonin 2A receptor with greater selectivity and efficacy. Finally, more research is needed to understand the long-term effects of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine on the brain and body, as well as its potential risks and benefits for human use.

Synthesis Methods

The synthesis of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine involves the reaction of 2,5-dimethoxybenzaldehyde with 3-chloro-2-methylamine to form the intermediate (3-chloro-2-methylphenyl)(2,5-dimethoxy)acetaldehyde. This intermediate is then reacted with N-benzyl-N-methylamine to form the final product, (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine.

Scientific Research Applications

(3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine has been studied for its potential use in neuroscience research. It has been found to bind to the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of other psychedelic drugs such as LSD and psilocybin. By studying the effects of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine on this receptor, researchers hope to gain a better understanding of the neural mechanisms underlying perception and consciousness.

properties

IUPAC Name

3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-11-14(17)5-4-6-15(11)18-10-12-9-13(19-2)7-8-16(12)20-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLQCRWNSYLQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline

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